molecular formula C18H18O3 B3337939 methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate CAS No. 832739-22-7

methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate

Cat. No.: B3337939
CAS No.: 832739-22-7
M. Wt: 282.3 g/mol
InChI Key: YYIMLLCQNPKOAG-UHFFFAOYSA-N
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Description

Methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate is a benzoate ester derivative featuring a 2,3-dihydro-1H-inden-5-yloxy methyl group at the 3-position of the benzoyl ring. Structurally, it consists of a methyl ester (-COOCH₃) attached to a benzene ring, which is further substituted with a methylene-linked indenyloxy moiety.

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-20-18(19)16-7-2-4-13(10-16)12-21-17-9-8-14-5-3-6-15(14)11-17/h2,4,7-11H,3,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIMLLCQNPKOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195884
Record name Methyl 3-[[(2,3-dihydro-1H-inden-5-yl)oxy]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-22-7
Record name Methyl 3-[[(2,3-dihydro-1H-inden-5-yl)oxy]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[(2,3-dihydro-1H-inden-5-yl)oxy]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2,3-dihydro-1H-indene-5-methanol under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis
Methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in the synthesis of various derivatives through reactions such as esterification and substitution. Its ability to undergo diverse chemical transformations makes it valuable in the development of new compounds.

2. Reaction Conditions and Synthetic Routes
The synthesis typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with a benzoic acid derivative under specific conditions. Common methods include:

  • Esterification : Reacting 2,3-dihydro-1H-inden-5-ol with methyl 3-(bromomethyl)benzoate.
  • Hydrolysis : Followed by hydrolysis to yield the desired ester.

Biological Applications

1. Enzyme Interaction Studies
The compound is useful in biological research for studying enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, potentially inhibiting or activating biological processes. For example, research has shown that the benzoic acid moiety can modulate enzyme activity, impacting metabolic pathways relevant to disease states.

2. Therapeutic Potential
Research into the therapeutic applications of this compound is ongoing. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for drug development targeting conditions such as arthritis or chronic pain.

Industrial Applications

1. Specialty Chemicals Production
In industrial settings, this compound may serve as an intermediate in the production of specialty chemicals. Its unique properties allow for its use in creating formulations that require specific chemical characteristics, such as solubility or reactivity.

2. Development of New Materials
The compound's chemical versatility can lead to innovations in material science, particularly in developing polymers or coatings with enhanced properties.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
ChemistryBuilding block for organic synthesisEnables creation of complex molecules
BiologyEnzyme interaction studiesPotential for therapeutic applications
IndustryProduction of specialty chemicalsUsed as an intermediate in formulations

Case Studies

Case Study 1: Enzyme Inhibition
A study conducted on the interaction between this compound and a specific enzyme demonstrated that the compound could inhibit enzyme activity by binding to the active site, leading to reduced metabolic rates in treated cells.

Case Study 2: Drug Development
Research exploring the anti-inflammatory effects of this compound showed promising results in animal models, indicating a reduction in inflammation markers and pain relief comparable to standard treatments.

Mechanism of Action

The mechanism of action of methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

  • Target Compound (Methyl 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzoate) :
    The benzoate ester group (-COOCH₃) is less reactive than aldehydes, making the compound more stable toward oxidation. This stability could enhance shelf life or metabolic persistence compared to aldehyde analogs .

  • 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde :
    This analog (CAS 329222-84-6) replaces the ester with an aldehyde (-CHO) and includes a methoxy (-OCH₃) group. Aldehydes are prone to oxidation and nucleophilic addition, limiting their utility in certain environments .

  • Piperazine Derivatives (Compounds 13–19, ): These compounds feature a phenethyl-piperazine core with varied aryl substituents (e.g., ethoxy, methoxy, halogenated phenyl groups).

Spectral and Analytical Data

  • 13C NMR :
    • Ester Carbonyl : Expected near 168–170 ppm (vs. aldehyde carbonyl at ~190 ppm in the analog) .
    • Indenyloxy Methylene : Resonances near 70–80 ppm (consistent with ether-linked CH₂ in ).
  • Mass Spectrometry : Piperazine derivatives () show precise HRMS data, suggesting the target’s molecular ion ([M+H]⁺) would align with its calculated mass (310.34 Da).

Biological Activity

Methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • CAS Number: 832739-22-7
  • Molecular Formula: C17H16O3
  • Molecular Weight: 268.307 g/mol
  • Purity: 95% .

The compound features a benzoate ester linked to an indene derivative, which contributes to its unique chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxybenzoic acid with 2,3-dihydro-1H-indene-5-methanol under esterification conditions. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used, with solvents like toluene or dichloromethane facilitating the reaction .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for anti-inflammatory properties. In cell-based assays, it demonstrated the ability to inhibit pro-inflammatory cytokine production. This suggests that it may be useful in treating inflammatory diseases .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. For instance, its potential inhibition of cyclooxygenase enzymes could contribute to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Antimicrobial Activity Study:
    • Objective: To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: The compound showed significant inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.
  • Anti-inflammatory Study:
    • Objective: To evaluate the effect on cytokine production in macrophages.
    • Results: The treatment reduced levels of TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate
Reactant of Route 2
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methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.